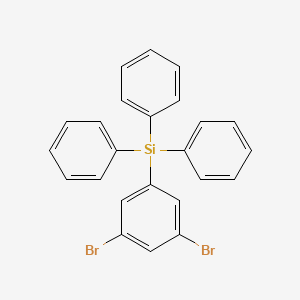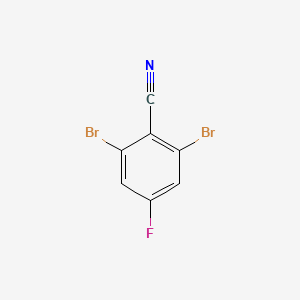
2,6-Dibromo-4-fluorobenzonitrile
Vue d'ensemble
Description
2,6-Dibromo-4-fluorobenzonitrile is an organic compound with the molecular formula C7H2Br2FN. It is a derivative of benzonitrile, where two bromine atoms and one fluorine atom are substituted at the 2, 6, and 4 positions, respectively. This compound is known for its applications in various fields of scientific research, particularly in organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-fluorobenzonitrile typically involves the bromination of 4-fluorobenzonitrile. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dibromo-4-fluorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted benzonitriles.
Reduction: Formation of 2,6-dibromo-4-fluoroaniline.
Oxidation: Formation of 2,6-dibromo-4-fluorobenzoic acid.
Applications De Recherche Scientifique
2,6-Dibromo-4-fluorobenzonitrile has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of liquid crystal materials and other advanced materials.
Biological Research: It serves as a building block for the synthesis of biologically active molecules and probes.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for more complex chemical entities
Mécanisme D'action
The mechanism of action of 2,6-Dibromo-4-fluorobenzonitrile primarily involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine and fluorine) on the aromatic ring makes it susceptible to nucleophilic aromatic substitution reactions. The nitrile group can also participate in various reactions, including reduction and hydrolysis, leading to the formation of amines and carboxylic acids, respectively .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2,6-difluorobenzonitrile
- 2,4-Dibromo-5-fluorobenzonitrile
- 4-Fluorobenzonitrile
Comparison
Compared to 4-Bromo-2,6-difluorobenzonitrile and 2,4-Dibromo-5-fluorobenzonitrile, 2,6-Dibromo-4-fluorobenzonitrile has unique substitution patterns that influence its reactivity and applications. The presence of two bromine atoms at the 2 and 6 positions provides distinct steric and electronic effects, making it suitable for specific synthetic applications. Additionally, the fluorine atom at the 4 position enhances its stability and reactivity in certain chemical reactions .
Propriétés
IUPAC Name |
2,6-dibromo-4-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2FN/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIAUBBTDARMNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)C#N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the crystal structure of 2,6-Dibromo-4-fluorobenzonitrile?
A1: The crystal structure of this compound reveals interesting intermolecular interactions. The molecules pack in nearly planar sheets, primarily held together by CN⋯Br interactions. [] These interactions, categorized as Lewis acid-base interactions, occur across centers of symmetry within the crystal lattice. The CN⋯Br arrangement exhibits a linear geometry at the bromine atom and a bent geometry at the nitrogen atom, with a N⋯Br distance of 3.11 Å. Further stabilizing the sheet structure are C—H⋯N hydrogen bonds (H⋯N distance of 2.55 Å) and C—H⋯F hydrogen bonds (H⋯F distance of 2.68 Å). []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




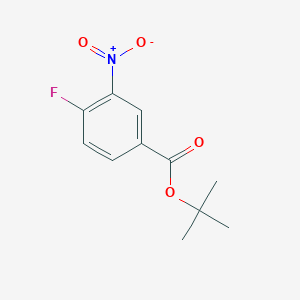



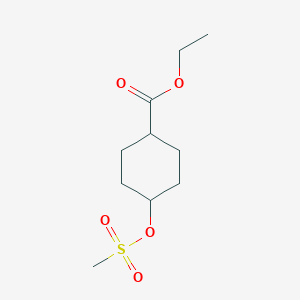
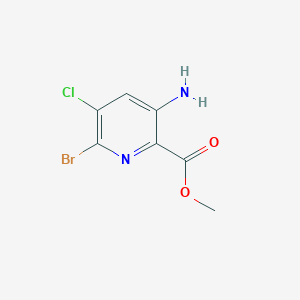
![Ethyl 2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1428609.png)
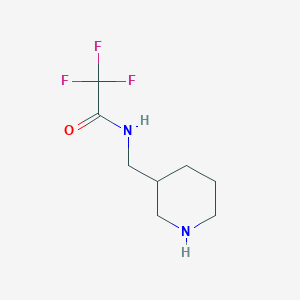
![(2S)-2-(methylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B1428612.png)
